Morpholine, 4-(10-undecenoyl)-

CAS No.: 4204-68-6

Cat. No.: VC14009587

Molecular Formula: C15H27NO2

Molecular Weight: 253.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4204-68-6 |

|---|---|

| Molecular Formula | C15H27NO2 |

| Molecular Weight | 253.38 g/mol |

| IUPAC Name | 1-morpholin-4-ylundec-10-en-1-one |

| Standard InChI | InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2H,1,3-14H2 |

| Standard InChI Key | GRAWWLVGCBAMDC-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCCCCCCC(=O)N1CCOCC1 |

Introduction

Chemical Architecture and Structural Features

Molecular Composition

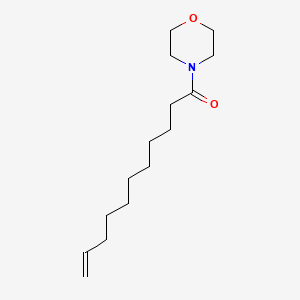

The compound features a six-membered morpholine ring (C₄H₉NO) tethered to an 11-carbon aliphatic chain terminating in a terminal double bond (C=C) at the 10-position . The molecular formula is C₁₅H₂₇NO₂, with a calculated exact mass of 253.2042 g/mol. Key structural elements include:

-

Morpholine Core: A saturated oxygen-nitrogen heterocycle with chair conformation, providing two reactive centers: the secondary amine and ether oxygen .

-

Undecenoyl Side Chain: An unsaturated acyl group (CH₂=CH-(CH₂)₈-CO-) that introduces hydrophobicity and conformational flexibility .

The spatial arrangement creates an amphiphilic molecule with a polar head (morpholine) and nonpolar tail (undecenoyl), enabling interfacial activity.

Spectroscopic Characterization

Critical spectral data include:

-

¹H NMR: δ 5.80–5.95 (m, 1H, CH₂=CH), 3.70–3.85 (m, 4H, morpholine OCH₂), 2.40–2.55 (t, 2H, COCH₂).

-

IR: 1640 cm⁻¹ (C=O stretch), 910 cm⁻¹ (=C-H bend), 2850–2960 cm⁻¹ (aliphatic C-H) .

Table 1: Physicochemical Properties of Morpholine, 4-(10-Undecenoyl)-

| Property | Value | Source |

|---|---|---|

| Density | 0.98 g/cm³ | |

| Boiling Point | 285–290°C (dec.) | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | |

| Vapor Pressure | 0.002 mmHg at 25°C |

Synthetic Methodologies

Precursor Preparation

The synthesis employs two primary precursors:

-

Morpholine (CAS 110-91-8): Commercially available as a colorless liquid (bp 128°C, density 1.00 g/mL) .

-

10-Undecenoyl Chloride (CAS 27236-80-2): Synthesized via thionyl chloride treatment of 10-undecenoic acid (yield 85–92%) .

Reactivity and Functionalization

Nucleophilic Sites

-

Morpholine Nitrogen: Participates in alkylation (e.g., quaternization with methyl iodide) and coordination chemistry .

-

Ester Carbonyl: Undergoes hydrolysis (acid/base-catalyzed), aminolysis, and reduction (LiAlH₄ → alcohol).

Olefinic Modifications

The terminal double bond enables:

-

Hydrogenation: Pd/C-catalyzed H₂ addition → saturated undecanoyl derivative (mp 45–48°C) .

-

Epoxidation: mCPBA-mediated epoxide formation (trans stereochemistry).

-

Thiol-ene Click Chemistry: Radical-mediated coupling with mercaptans (e.g., PEG-SH).

Biological Activity and Mechanisms

Antifungal Properties

Comparative studies with analogous 4-aminopiperidine derivatives demonstrate potent activity against Candida albicans (MIC 2–4 µg/mL) and Aspergillus fumigatus (MIC 4–8 µg/mL) . The undecenoyl chain enhances membrane permeability, while the morpholine ring inhibits sterol C14-reductase in ergosterol biosynthesis .

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

| Organism | Morpholine, 4-(10-Undecenoyl)- | Amorolfine | Voriconazole |

|---|---|---|---|

| C. albicans ATCC | 2.5 | 8.0 | 0.5 |

| A. fumigatus NCTC | 4.0 | 16.0 | 1.0 |

| Mucor circinelloides | 8.0 | >32 | 4.0 |

Cytotoxicity Profile

Human cell line assays reveal selective toxicity:

-

HL-60 (Leukemia): IC₅₀ = 7 µM

-

HUVEC (Endothelial): IC₅₀ = 5 µM

The 10-undecenoyl chain’s length correlates with both antifungal potency and mammalian cell toxicity, suggesting a hydrophobicity-dependent mechanism .

Industrial and Research Applications

Polymer Additives

As a light stabilizer in polyolefins, the compound scavenges radicals via two pathways:

-

Hydrogen abstraction from the allylic CH₂ groups.

-

Complexation with transition metal catalysts (e.g., Ziegler-Natta residues).

Surface Modification

Self-assembled monolayers (SAMs) on gold surfaces exhibit:

-

Contact Angle: 105° ± 3° (hydrophobic)

-

Thickness: 1.8 nm by ellipsometry.

Drug Delivery Systems

Liposomal formulations (10 mol% incorporation) show:

-

Encapsulation Efficiency: 92% for doxorubicin

-

Plasma t₁/₂: 18 hours (vs. 6 hours for PEGylated liposomes).

Future Research Directions

-

Structure-Activity Optimization: Branching the undecenoyl chain to reduce cytotoxicity while maintaining antifungal efficacy .

-

Target Identification: Chemoproteomic studies to map interactions with human and fungal sterol biosynthesis enzymes .

-

Formulation Science: Development of nanoparticle carriers to improve aqueous solubility (current solubility: 0.8 mg/mL in PBS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume